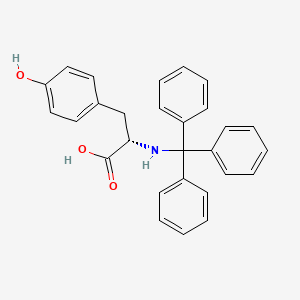
N-Trityltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trityltyrosine: is a derivative of the amino acid tyrosine, where the hydrogen atom of the amino group is replaced by a trityl group (triphenylmethyl group). This modification enhances the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: N-Trityltyrosine can be synthesized through a multi-step process involving the protection of the amino group of tyrosine with a trityl group. The typical synthetic route includes:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with trityl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out at room temperature.
Purification: The resulting this compound is purified through recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Reaction: Large quantities of tyrosine and trityl chloride are reacted in a suitable solvent, with careful control of reaction conditions to ensure high yield and purity.
Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques to isolate the desired product.
化学反応の分析
Types of Reactions: N-Trityltyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of this compound can be oxidized to form quinones.
Reduction: The trityl group can be removed through reduction reactions, regenerating the free amino group.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used to remove the trityl group.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or other strong acids to cleave the trityl group.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Free tyrosine or other amino acid derivatives.
Substitution Products: Various substituted tyrosine derivatives depending on the reagents used.
科学的研究の応用
N-Trityltyrosine has several applications in scientific research, including:
Chemistry: Used as a protected amino acid in peptide synthesis, allowing for selective deprotection and functionalization.
Biology: Employed in the study of enzyme mechanisms and protein interactions, where the trityl group provides stability and prevents unwanted side reactions.
Medicine: Investigated for its potential use in drug delivery systems, where the trityl group can enhance the stability and bioavailability of therapeutic compounds.
Industry: Utilized in the production of specialized polymers and materials, where the trityl group imparts unique properties to the final product.
作用機序
The mechanism of action of N-Trityltyrosine involves its ability to act as a protected form of tyrosine. The trityl group shields the amino group from unwanted reactions, allowing for selective modifications. In biological systems, the trityl group can be removed under specific conditions, releasing the active tyrosine molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other biochemical applications.
類似化合物との比較
N-Boc-Tyrosine: Another protected form of tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-Tyrosine: Tyrosine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
N-Acetyltyrosine: Tyrosine protected by an acetyl group.
Comparison:
N-Trityltyrosine vs. N-Boc-Tyrosine: this compound offers greater stability due to the bulky trityl group, making it suitable for reactions requiring harsh conditions. N-Boc-Tyrosine, on the other hand, is easier to deprotect under mild conditions.
This compound vs. N-Fmoc-Tyrosine: this compound provides better protection against nucleophilic attack, while N-Fmoc-Tyrosine is preferred for solid-phase peptide synthesis due to its ease of removal.
This compound vs. N-Acetyltyrosine: this compound offers more robust protection, whereas N-Acetyltyrosine is used for simpler protection needs and is easier to deprotect.
This compound’s unique properties make it a valuable compound in various scientific and industrial applications, providing stability and selectivity in chemical reactions and biological studies.
特性
CAS番号 |
86967-53-5 |
|---|---|
分子式 |
C28H25NO3 |
分子量 |
423.5 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-(tritylamino)propanoic acid |
InChI |
InChI=1S/C28H25NO3/c30-25-18-16-21(17-19-25)20-26(27(31)32)29-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19,26,29-30H,20H2,(H,31,32)/t26-/m0/s1 |
InChIキー |
GGAGAEQYRWDHFB-SANMLTNESA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC4=CC=C(C=C4)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


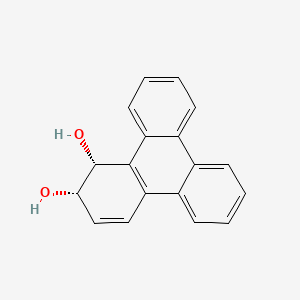
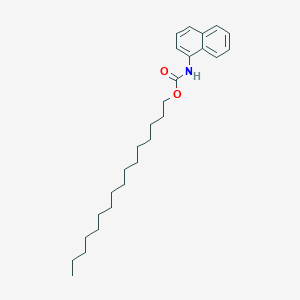
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)
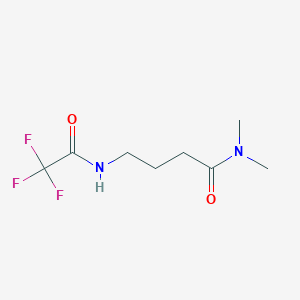
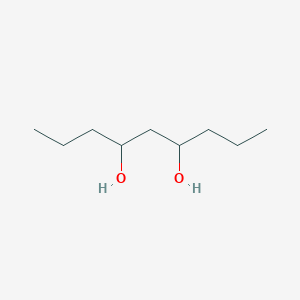
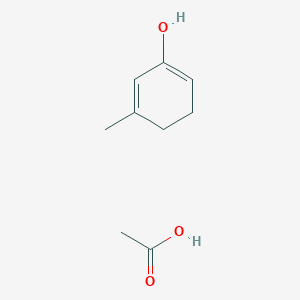
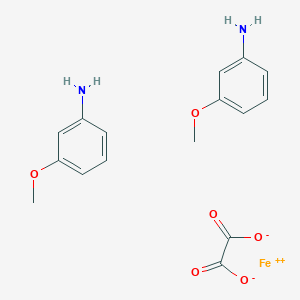

![[(4-Methoxyphenyl)(phenyl)methylidene]propanedial](/img/structure/B14407226.png)
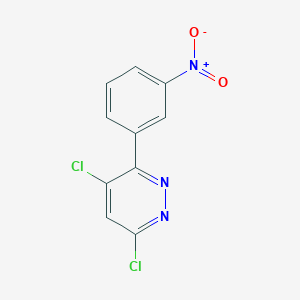
![4-[(4-Chlorophenyl)sulfanyl]furan-2(5H)-one](/img/structure/B14407239.png)
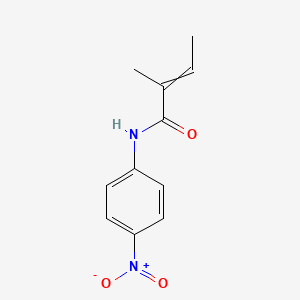
![2-[1-(4-Iodophenyl)ethyl]guanidine;sulfuric acid](/img/structure/B14407266.png)
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)
